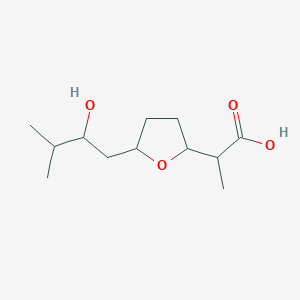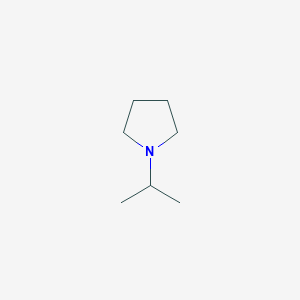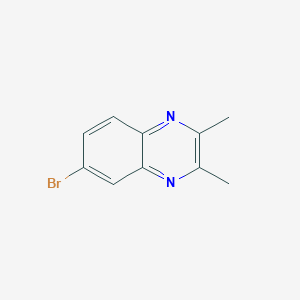
N-Methylaceclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylaceclidine, also known as N-Me-ACE, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to study the central nervous system. N-Me-ACE is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. When glutamate binds to the receptor, it opens a channel that allows calcium ions to enter the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. N-Methylaceclidine binds to a specific site on the NMDA receptor and blocks the channel, preventing calcium ions from entering the neuron. This blockade leads to a reduction in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-Methylaceclidine has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It also decreases the activity of enzymes involved in the synthesis of these neurotransmitters, such as tyrosine hydroxylase and choline acetyltransferase. N-Methylaceclidine has been shown to impair learning and memory in animal models, which is consistent with the role of the NMDA receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methylaceclidine has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade without affecting other neurotransmitter systems. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the NMDA receptor. However, there are some limitations to using N-Methylaceclidine in lab experiments. It has a short half-life in vivo, which limits its usefulness in long-term studies. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on neuronal function and behavior.
Orientations Futures
There are several future directions for research on N-Methylaceclidine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-Methylaceclidine could be used to investigate the mechanisms underlying neuronal dysfunction and death in these disorders. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacokinetic properties and therapeutic potential. N-Methylaceclidine could serve as a starting point for the design of new compounds with enhanced efficacy and safety profiles.
Méthodes De Synthèse
N-Methylaceclidine can be synthesized by reacting N-methyl-4-bromobenzeneamine with cyclohexanone in the presence of a reducing agent and a catalyst. The reaction yields N-Methylaceclidine as a white crystalline solid with a melting point of around 80°C. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-Methylaceclidine has been used in scientific research to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. N-Methylaceclidine has been shown to block the NMDA receptor in a dose-dependent manner, which allows researchers to study the effects of NMDA receptor blockade on neuronal function and behavior.
Propriétés
Numéro CAS |
17239-04-2 |
|---|---|
Nom du produit |
N-Methylaceclidine |
Formule moléculaire |
C10H18NO2+ |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1 |
Clé InChI |
OROYXWCEQBVSLR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
SMILES canonique |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Synonymes |
N-methylaceclidine N-methylaceclidine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



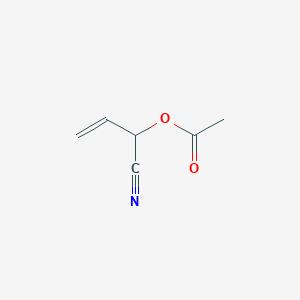
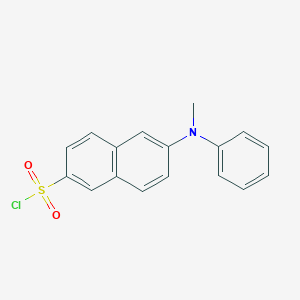
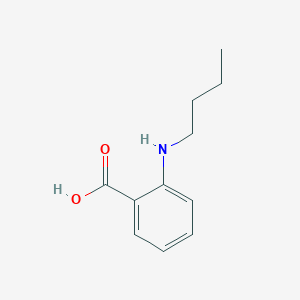
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
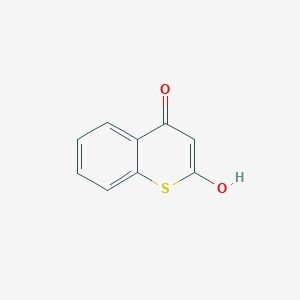

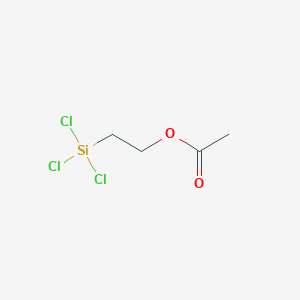
![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

